molecular formula C21H18BrN3 B11980975 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene

Cat. No.: B11980975
M. Wt: 392.3 g/mol
InChI Key: IQDOQIBFDHEWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5410^{4,12}]dodeca-2,5,7(12)-triene is a complex organic compound featuring a bromophenyl group and a phenyl group attached to a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multi-step organic reactions. One common approach is the electrophilic halogenation of phenol with bromine to produce bromophenol derivatives . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, followed by purification steps such as recrystallization using aqueous ethanol solutions . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized triazatricyclo compounds .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is unique due to its triazatricyclo structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

2-(3-bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C21H18BrN3/c22-17-10-6-9-16(13-17)20-23-25-14-19(15-7-2-1-3-8-15)18-11-4-5-12-24(20)21(18)25/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

IQDOQIBFDHEWIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=CC(=CC=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.